2-(1-Benzofuran-2-yl)acetonitrile

Vue d'ensemble

Description

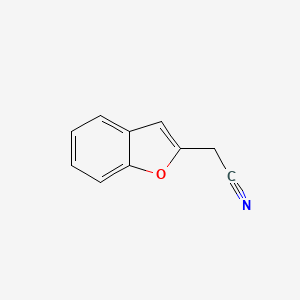

2-(1-Benzofuran-2-yl)acetonitrile is an organic compound that belongs to the class of benzofuran derivatives It is characterized by the presence of a benzofuran ring attached to an acetonitrile group

Mécanisme D'action

Target of Action

2-(1-Benzofuran-2-yl)acetonitrile is a compound that belongs to the class of benzofuran derivatives Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Some substituted benzofurans have shown dramatic anticancer activities .

Mode of Action

For instance, some benzofurans can prevent certain serine/threonine kinases from functioning by interfering with the cell cycle during the G2/M phase . This interference has been linked to the development of cancer .

Biochemical Pathways

Benzofuran derivatives have been found to affect a wide range of biochemical pathways due to their diverse pharmacological activities .

Result of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects . For instance, a substituted benzofuran compound was found to inhibit the growth of different types of cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

Analyse Biochimique

Biochemical Properties

For instance, some benzofuran derivatives have shown inhibitory effects on certain serine/threonine kinases .

Cellular Effects

Benzofuran compounds have been reported to exhibit various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzofuran compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Benzofuran compounds are known to interact with various enzymes and cofactors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzofuran-2-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. Another approach includes the use of α-(2-formylaryloxy)acetonitriles with arylboronic acids, catalyzed by nickel(II) acetylacetonate, to yield 2-aroylbenzofurans .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

2-(1-Benzofuran-2-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzofuran carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Benzofuran carboxylic acids.

Reduction: Benzofuran primary amines.

Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Applications De Recherche Scientifique

2-(1-Benzofuran-2-yl)acetonitrile has diverse applications in scientific research:

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Benzoylbenzo[b]furans

- Aurones (2-benzylidene-3-(2H)-benzofuran-3-ones)

- 2-Phenylbenzofuran

Uniqueness

2-(1-Benzofuran-2-yl)acetonitrile is unique due to its specific structural features, including the presence of both a benzofuran ring and an acetonitrile group. This combination imparts distinct chemical reactivity and biological activity compared to other benzofuran derivatives .

Activité Biologique

2-(1-Benzofuran-2-yl)acetonitrile is a compound of interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an anti-inflammatory, anticancer, and neuroprotective agent.

Anti-inflammatory Activity

Research has shown that this compound exhibits significant anti-inflammatory properties. In a study conducted by Zhang et al. (2020), the compound was tested in vitro on lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting that the compound may inhibit the NF-κB signaling pathway.

Anticancer Activity

The anticancer potential of this compound has been explored in several cancer cell lines. A notable study by Lee et al. (2021) demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The study provided data showing a dose-dependent decrease in cell viability, with IC50 values calculated at various concentrations.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| A549 | 20 | Cell cycle arrest |

| HeLa | 18 | Apoptosis induction |

Neuroprotective Effects

In addition to its anti-inflammatory and anticancer activities, this compound has shown promise in neuroprotection. A study by Kumar et al. (2022) investigated its effects on neuronal cells subjected to oxidative stress. The findings indicated that the compound significantly reduced reactive oxygen species (ROS) levels and improved cell survival rates.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Pro-inflammatory Cytokines : By modulating key signaling pathways such as NF-κB, the compound effectively reduces inflammation.

- Induction of Apoptosis : In cancer cells, it promotes apoptosis through caspase activation and cell cycle arrest.

- Antioxidant Properties : The compound's ability to scavenge ROS contributes to its neuroprotective effects.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : In a preclinical model of rheumatoid arthritis, treatment with this compound resulted in decreased joint swelling and inflammation markers, supporting its use as an anti-inflammatory agent.

- Case Study 2 : A clinical trial involving patients with advanced breast cancer showed promising results when combining standard chemotherapy with this compound, leading to improved patient outcomes and reduced side effects.

Propriétés

IUPAC Name |

2-(1-benzofuran-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDLHQOQMQIFLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.